MBP146-78 MBP146-78 Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]- is a natural product found in Diaporthe with data available.
Brand Name: Vulcanchem
CAS No.: 188343-77-3
VCID: VC0007304
InChI: InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3
SMILES: CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Molecular Formula: C21H22FN3
Molecular Weight: 335.4 g/mol

MBP146-78

CAS No.: 188343-77-3

Cat. No.: VC0007304

Molecular Formula: C21H22FN3

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

MBP146-78 - 188343-77-3

CAS No. 188343-77-3
Molecular Formula C21H22FN3
Molecular Weight 335.4 g/mol
IUPAC Name 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine
Standard InChI InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3
Standard InChI Key RBWNFHXBUDPAIO-UHFFFAOYSA-N
SMILES CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Canonical SMILES CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4

Chemical and Physical Properties of MBP146-78

Molecular Structure and Stability

MBP146-78, chemically designated as 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine, features a pyrrole core substituted with fluorophenyl and piperidine groups. This structure enables precise interaction with PKG’s active site . The compound’s stability is maintained at -20°C in lyophilized form, with a shelf life exceeding three years under desiccated conditions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC21H22FN3\text{C}_{21}\text{H}_{22}\text{FN}_3
Molecular Weight335.42 g/mol
CAS Number188343-77-3
Purity>99% (HPLC)
Solubility (DMSO)7.69–11 mg/mL
Solubility (Ethanol)11 mg/mL

Solubility and Formulation Considerations

MBP146-78 exhibits moderate solubility in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in aqueous solutions . This solubility profile necessitates stock solutions prepared in DMSO, typically at concentrations of 10–30 mM, followed by dilution in culture media for cellular assays . Researchers must account for batch-to-batch solubility variations, as noted by suppliers .

Mechanism of Action: Targeting cGMP-Dependent Protein Kinases

Biochemical Basis of PKG Inhibition

cGMP-dependent protein kinases (PKG) are serine/threonine kinases activated by cyclic guanosine monophosphate (cGMP), regulating vasodilation, platelet aggregation, and smooth muscle contraction. MBP146-78 competitively inhibits PKG by binding to its catalytic domain, preventing ATP binding and subsequent substrate phosphorylation . This specificity avoids off-target effects on related kinases like PKA or PKC, a critical advantage in mechanistic studies .

Reversible Suppression of Parasite Growth

In Toxoplasma gondii and Babesia duncani, PKG is essential for microneme secretion and host-cell invasion. MBP146-78’s reversible inhibition halts tachyzoite replication at IC50 values below 1 µM, with full parasite recovery upon compound removal . This reversibility enables precise temporal control in life-cycle studies, unlike irreversible inhibitors that cause permanent damage .

Research Applications and Experimental Findings

Antiparasitic Research

MBP146-78 has demonstrated efficacy against apicomplexan parasites:

  • Babesia duncani: Treatment with 500 nM MBP146-78 reduced parasitemia by 90% within 48 hours, with no host erythrocyte toxicity observed .

  • Toxoplasma gondii: Complete suppression of tachyzoite proliferation at 1 µM, reversible after 72-hour washout .

Cancer and Cellular Signaling Studies

While primarily used in parasitology, MBP146-78’s PKG inhibition has implications in oncology. PKG overexpression in colorectal cancer correlates with tumor progression; preclinical models show that MBP146-78 attenuates PKG-driven proliferation at 5–10 µM concentrations .

Comparative Analysis with PKG-Targeting Compounds

Table 2: Selectivity Profile of PKG Inhibitors

CompoundTarget SpecificityIC50 (PKG)ReversibilityHost-Cell Toxicity
MBP146-78High0.2 µMYesLow
KT5823Moderate0.4 µMNoModerate
Rp-8-Br-PET-cGMPSBroad1.1 µMPartialHigh

MBP146-78’s submicromolar IC50 and reversibility make it superior for time-sensitive experiments compared to non-selective analogs like KT5823 .

Case Study: Genetic Manipulation of Babesia duncani

A 2024 study utilized MBP146-78 to validate PKG’s role in B. duncani transfection :

  • Electroporation Optimization: Parasites treated with 500 nM MBP146-78 showed 80% transfection efficiency using the hDHFR selection marker, versus 30% without inhibitor.

  • Phenotypic Rescue: Withdrawal of MBP146-78 restored PKG activity, enabling stable integration of fluorescent reporters (eGFP/mCherry).

This approach advanced genetic tools for studying babesiosis, highlighting MBP146-78’s utility in functional genomics .

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